2-chloro-5-ethyl-1,3-oxazole
Description
Significance of Oxazole (B20620) Derivatives in Synthetic Chemistry
The oxazole nucleus is a cornerstone in the field of medicinal chemistry and a versatile tool for synthetic chemists. chemmethod.com These five-membered aromatic rings are integral to a wide array of natural products and pharmacologically active molecules. chemmethod.com The utility of oxazoles stems from their ability to act as bioisosteres for ester and amide functionalities, engaging with biological targets like enzymes and receptors through various non-covalent interactions.
The structural diversity of oxazole derivatives has led to their investigation and use in combating a range of diseases. They form the core of compounds with antibacterial, antifungal, anti-inflammatory, and anticancer properties. chemmethod.com This broad spectrum of biological activity has made the synthesis of novel oxazole-containing molecules a key objective for researchers aiming to develop new therapeutic agents.
Role of Halogenated Oxazoles as Synthetic Intermediates
The introduction of a halogen atom onto the oxazole ring dramatically enhances its utility as a synthetic intermediate. Halogenated oxazoles, particularly those with a chlorine atom at the 2-position, are highly valued building blocks. The C2-position of the oxazole ring is electron-deficient, and the presence of a chlorine atom makes it an excellent site for nucleophilic aromatic substitution reactions.
This reactivity allows for the facile displacement of the chloride ion by a wide variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur. researchgate.net This capability enables chemists to introduce diverse functional groups at the 2-position, effectively using the 2-chloro-oxazole as a linchpin to construct more complex and functionally rich molecules. Furthermore, the chloro-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are powerful methods for forming new carbon-carbon bonds and assembling elaborate molecular architectures. organic-chemistry.org
Scope and Research Focus on 2-Chloro-5-ethyl-1,3-oxazole
While extensive research dedicated solely to this compound is limited, its potential can be inferred from the established chemistry of related compounds. The research focus on this molecule is primarily centered on its role as a specialized intermediate in organic synthesis.
The combination of the 2-chloro substituent and the 5-ethyl group defines its synthetic utility. The 2-chloro group, as established, activates the molecule for a variety of coupling and substitution reactions. The 5-ethyl group provides a specific alkyl substitution pattern that may be desirable for creating analogues of known bioactive molecules or for fine-tuning the physical and pharmacological properties of a target compound.
Therefore, the principal application of this compound is as a precursor to a range of 2,5-disubstituted oxazoles. Synthetic chemists can utilize this compound to systematically explore how different functional groups at the 2-position, paired with the constant 5-ethyl group, influence biological activity or material properties. Its value lies not as an end-product itself, but as a versatile starting point for generating libraries of novel oxazole derivatives for screening in drug discovery and materials science.
Properties
CAS No. |
1894758-54-3 |
|---|---|
Molecular Formula |
C5H6ClNO |
Molecular Weight |
131.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 5 Ethyl 1,3 Oxazole and Its Analogues
Classical and Contemporary Approaches to Oxazole (B20620) Ring Formation
The construction of the oxazole ring is a fundamental process in organic synthesis, with numerous methods developed over the years. These range from historical name reactions to modern catalytic systems.
Robinson-Gabriel Synthesis and its Modifications
The Robinson-Gabriel synthesis is a classic method for forming oxazoles, involving the intramolecular cyclization and dehydration of a 2-acylamino-ketone. wikipedia.orgpharmaguideline.com This reaction typically requires a cyclodehydrating agent to facilitate the transformation. wikipedia.org The necessary 2-acylamino-ketone starting materials can be prepared through the Dakin-West reaction. wikipedia.org
Over the years, several modifications have expanded the utility of the Robinson-Gabriel synthesis. wikipedia.org For instance, milder protocols have been developed to accommodate sensitive functional groups often found in natural products. thieme-connect.comacs.org A notable extension by Wipf and co-workers involves the side-chain oxidation of β-keto amides followed by cyclodehydration, allowing for the synthesis of substituted oxazoles from readily available amino acid derivatives. wikipedia.org This method has been applied in the solid-phase synthesis of oxazole-containing peptides. wikipedia.org
Other modifications include a one-pot Friedel-Crafts/Robinson-Gabriel synthesis and a coupled Ugi/Robinson-Gabriel sequence, which allows for the creation of diverse oxazole structures. wikipedia.orgnih.gov The choice of cyclodehydrating agent is crucial, with reagents like sulfuric acid, phosphorus oxychloride, and trifluoroacetic anhydride (B1165640) being commonly employed. wikipedia.orgpharmaguideline.com
Table 1: Examples of Modifications to the Robinson-Gabriel Synthesis
| Modification | Key Reagents/Features | Application |
| Wipf's Extension | Dess-Martin periodinane, triphenylphosphine, iodine, triethylamine | Synthesis from amino acid derivatives |
| Solid-Phase Synthesis | Trifluoroacetic anhydride, benzhydrylic-type linker | Parallel library synthesis |
| One-Pot Friedel-Crafts/Robinson-Gabriel | Aluminum chloride, trifluoromethanesulfonic acid | Diversity-oriented synthesis |
| Coupled Ugi/Robinson-Gabriel | Ugi reagents, sulfuric acid | Synthesis of 2,4,5-trisubstituted oxazoles |
Van Leusen Reaction for Oxazole Synthesis
The Van Leusen reaction provides a powerful and versatile method for synthesizing oxazoles, particularly 5-substituted oxazoles, from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.orgwikipedia.org This reaction is known for its mild conditions and broad substrate scope. nih.gov The reaction proceeds through the deprotonation of TosMIC, followed by addition to an aldehyde to form an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the oxazole. organic-chemistry.orgwikipedia.org
The versatility of the Van Leusen reaction is highlighted by its use in the synthesis of complex molecules, including those with multiple heterocyclic substituents. nih.gov It has also been adapted for microwave-assisted synthesis, leading to high yields and efficiency. nih.gov Furthermore, the use of ionic liquids as a reaction medium has been explored. organic-chemistry.org When an aldimine is used instead of an aldehyde, the reaction yields an imidazole. wikipedia.orgnrochemistry.com
Table 2: Key Features of the Van Leusen Oxazole Synthesis
| Feature | Description |
| Reactants | Aldehyde and Tosylmethyl isocyanide (TosMIC) |
| Key Intermediate | Oxazoline |
| Driving Force | Elimination of p-toluenesulfinic acid |
| Scope | Broad substrate scope, suitable for complex molecules |
| Modifications | Microwave-assisted synthesis, use of ionic liquids |
Oxidative Cyclization Methodologies
Oxidative cyclization represents a modern and efficient approach to oxazole synthesis. A prominent example is the gold-catalyzed oxidative cyclization of propargyl amides. nih.gov This methodology allows for the synthesis of a variety of substituted oxazoles under mild conditions. nih.gov The reaction can tolerate various functional groups and has been used to create di- and trioxazoles. nih.gov
Another significant oxidative cyclization involves a gold-catalyzed intermolecular reaction of terminal alkynes with nitriles, where the nitrile serves as both a reactant and the solvent. organic-chemistry.org This [2+2+1] annulation provides a general route to 2,5-disubstituted oxazoles and avoids the use of hazardous α-diazoketones. organic-chemistry.org The choice of oxidant and catalyst is critical for the success of these reactions. organic-chemistry.org
Metal-free oxidative cyclizations have also been developed. For instance, the use of (diacetoxyiodo)benzene (B116549) (PIDA) can promote the cyclization of N-propargylamides to form oxazolines and oxazoles. rsc.org
Table 3: Comparison of Oxidative Cyclization Methods for Oxazole Synthesis
| Method | Catalyst/Promoter | Key Features |
| Gold-catalyzed cyclization of propargyl amides | Gold(I) catalyst | Mild conditions, broad functional group tolerance |
| Gold-catalyzed intermolecular alkyne oxidation | Gold catalyst (e.g., BrettPhosAuNTf2) | [2+2+1] annulation, avoids hazardous reagents |
| PIDA-promoted cyclization of N-propargylamides | (Diacetoxyiodo)benzene (PIDA) | Metal-free, forms oxazolines and oxazoles |
Cyclodehydration Strategies from Precursors
Cyclodehydration is a fundamental strategy for forming the oxazole ring from acyclic precursors. A classic example is the cyclodehydration of 2-acylamino-ketones, as seen in the Robinson-Gabriel synthesis. wikipedia.orgpharmaguideline.com Various dehydrating agents, such as phosphorus pentoxide, sulfuric acid, and phosphorus oxychloride, are employed to effect this transformation. pharmaguideline.com
More contemporary methods focus on the cyclodehydration of β-hydroxyamides to form 2-oxazolines, which can be precursors to oxazoles. Reagents like diethylaminosulfur trifluoride (DAST) and its more stable alternative, XtalFluor-E, have proven effective for this purpose, often providing good yields with minimal epimerization. uzh.chnih.gov These reagents can even be used for the in situ deprotection and cyclodehydration of silyl-protected β-hydroxyamides. nih.gov The choice of solvent is important, with apolar solvents like dichloromethane (B109758) being common. uzh.ch
Table 4: Common Reagents for Cyclodehydration in Oxazole Synthesis
| Reagent | Precursor Type | Key Characteristics |
| Sulfuric Acid (H2SO4) | 2-Acylamino-ketones | Strong acid, classical reagent |
| Phosphorus Pentoxide (P2O5) | 2-Acylamino-ketones | Strong dehydrating agent |
| Phosphorus Oxychloride (POCl3) | 2-Acylamino-ketones | Used in Robinson-Gabriel and other syntheses |
| Diethylaminosulfur Trifluoride (DAST) | β-Hydroxyamides | Mild, less prone to epimerization |
| XtalFluor-E | β-Hydroxyamides | Thermally stable alternative to DAST |
Targeted Functionalization and Chlorination Strategies
Once the oxazole ring is formed, it can be further modified through various functionalization reactions. A key transformation for obtaining the target compound is chlorination.
Halogenation of Oxazole Scaffolds
The halogenation of oxazoles is influenced by the electronic nature of the ring. The C2 position is the most electron-deficient and therefore susceptible to nucleophilic attack, while electrophilic substitution tends to occur at C5 and C4. pharmaguideline.comwikipedia.org Direct halogenation of the oxazole ring can be challenging and may lead to a mixture of products or ring cleavage depending on the conditions. clockss.org
For the specific synthesis of 2-chloro-5-ethyl-1,3-oxazole, the introduction of a chlorine atom at the C2 position is required. Nucleophilic substitution of a leaving group at the C2 position is a viable strategy. pharmaguideline.com The C2 position of oxazoles can be deprotonated with a strong base to form a 2-lithio-oxazole, which can then react with an electrophilic chlorine source. pharmaguideline.comwikipedia.org However, these lithiated intermediates can be unstable. pharmaguideline.com
Alternatively, transition metal-catalyzed cross-coupling reactions offer a powerful tool for the regioselective halogenation of oxazole systems, although this is more commonly applied to aryl-substituted oxazoles. researchgate.net The reactivity of the oxazole ring can be tuned by the presence of activating or directing groups to achieve the desired regioselectivity. pharmaguideline.comorganic-chemistry.org
Introduction of Ethyl and Chloro Substituents
The synthesis of specifically substituted oxazoles, such as this compound, requires precise methods for introducing functional groups at desired positions. While a direct, documented synthesis for this exact compound is not readily found in the primary literature, the synthesis of its analogues, such as ethyl 2-chloro-1,3-oxazole-5-carboxylate, provides insight into the required chemical transformations. nih.gov
The introduction of a chloro group at the C2 position can be accomplished through various chlorination reactions. For instance, in the synthesis of the related compound 2-chlorobenzo[d]oxazole-5-formaldehyde, a chlorination reaction is a key step. google.com A common method involves treating an oxazol-2(3H)-one or a similar precursor with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
The ethyl group at the C5 position can be introduced using several strategies, often involving the construction of the oxazole ring from a precursor already containing the ethyl moiety. For example, the van Leusen oxazole synthesis allows for the creation of 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.gov In this case, using propanal as the aldehyde component would theoretically yield a 5-ethyl-substituted oxazole. Another approach involves the modification of a pre-formed oxazole ring, for example, starting from a compound like ethyl 2-chloro-1,3-oxazole-5-carboxylate and converting the ester group at C5 into an ethyl group through a series of reduction and subsequent reactions. nih.gov
Regioselective Synthesis of Substituted Oxazoles
Regioselectivity is paramount in the synthesis of substituted oxazoles to ensure the correct placement of functional groups on the heterocyclic ring. Various methods have been developed to control the outcome of these reactions.
A metal-free annulation reaction using PhIO as an oxygen source in the presence of TfOH or Tf₂NH allows for the regioselective assembly of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. organic-chemistry.org Similarly, a novel strategy for the regioselective [3 + 2] cycloaddition of alkynyl-1,3-dithianes and nitrones provides access to 2,3-dihydrooxazole derivatives under very mild conditions, achieving complete conversion rapidly at room temperature. acs.orgacs.orgnih.gov Gold-catalyzed cycloadditions have also been shown to be highly regioselective, providing a fast and convergent route to fully substituted oxazoles. morressier.com
The choice of catalyst and solvent can significantly influence the position of substitution. For example, in palladium-catalyzed direct arylations, using specific phosphine (B1218219) ligands can direct the substitution to either the C2 or C5 position with high selectivity. acs.orgnih.gov This level of control is crucial for building complex molecules with specific substitution patterns.
Advanced Synthetic Techniques
Modern organic synthesis has produced a variety of advanced techniques that offer improvements in efficiency, selectivity, and environmental impact over classical methods for constructing oxazole rings.
Palladium-Catalyzed (Hetero)arylation Approaches
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing oxazole rings. Complementary methods have been developed for the direct arylation of oxazole at both the C5 and C2 positions with high regioselectivity using a range of aryl and heteroaryl halides and triflates. acs.orgnih.gov The selectivity is controlled by the choice of phosphine ligand and solvent; C5 arylation is favored in polar solvents, while C2 arylation is preferred in nonpolar solvents. acs.orgnih.gov
This methodology has been extended to the regiocontrolled synthesis of 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles starting from ethyl oxazole-4-carboxylate. nih.gov This approach was successfully applied to the synthesis of natural products balsoxin and texaline. nih.gov Another variation involves the desulfitative C-arylation of a benzo[d]oxazole C–H bond using arene sulfonyl chlorides as the arylating agents, which tolerates a wide variety of functional groups. rsc.org
| Reaction Type | Catalyst System | Key Feature | Reference |
| Direct C5-Arylation | Pd catalyst, specific phosphine ligands (5 or 6) | High regioselectivity for C5 position in polar solvents. | acs.org, nih.gov |
| Direct C2-Arylation | Pd catalyst, RuPhos (3) ligand | High regioselectivity (>100:1) for C2 position in nonpolar solvents. | acs.org |
| (Hetero)arylation | Palladium catalyst | Synthesis of 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles. | nih.gov |
| Desulfitative C-arylation | Palladium catalyst | Uses arene sulfonyl chlorides for arylation of benzoxazoles. | rsc.org |
Metal-Free Annulation Reactions
To avoid the cost and potential toxicity of transition metals, metal-free synthetic routes have gained significant attention. researchgate.net A metal-free [2 + 2 + 1] annulation of alkynes, nitriles, and an oxygen atom (from PhIO) has been developed for the regioselective synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. acs.org This method is applicable to both terminal and internal alkynes. acs.org
Another innovative metal-free strategy involves the C–O bond cleavage of an ester using amines to synthesize substituted oxazoles. rsc.org This one-pot reaction combines C–O bond cleavage with C–N and C–O bond formation, using iodine as the oxidant, and accommodates a wide range of substrates. rsc.org Furthermore, phenyliodine diacetate (PIDA)-mediated intramolecular cyclization of enamides provides a heavy-metal-free pathway to functionalized oxazoles through an oxidative carbon-oxygen bond formation. organic-chemistry.org
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields. The van Leusen synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) can be effectively performed under microwave irradiation. nih.gov
A one-pot, microwave-assisted [3 + 2] cycloaddition of an aryl aldehyde with TosMIC can selectively yield either 5-substituted oxazoles or 4,5-disubstituted oxazolines by controlling the amount of the base (K₃PO₄) used. nih.govacs.orgresearchgate.net Using 2 equivalents of the base under microwave irradiation at 65 °C leads to 5-substituted oxazoles in excellent yields (e.g., 96% for 5-phenyl oxazole) in as little as 8 minutes. nih.govacs.org This method is noted for its efficiency, simple procedure, and the use of readily available starting materials. researchgate.netacs.org
| Reactants | Base (Equivalents) | Product Type | Time (min) | Yield (%) | Reference |
| Aryl aldehyde, TosMIC | K₃PO₄ (2) | 5-Substituted Oxazole | 8 | up to 96 | nih.gov, acs.org |
| Aryl aldehyde, TosMIC | K₃PO₄ (1) | 4,5-Disubstituted Oxazoline | 5-8 | - | nih.gov, acs.org |
| p-substituted 2-bromoacetophenone, urea | - | 2-amino-4-(p-substituted phenyl)-oxazole | - | - | ijpsonline.com |
Multi-Component Reactions for Oxazole Construction
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. The van Leusen reaction is a classic example of a two-component reaction used for oxazole synthesis. ijpsonline.comnih.gov
More complex MCRs have been developed for the streamlined synthesis of highly substituted oxazoles. A novel three-component synthesis of 5-aminooxazoles involves heating a mixture of an aldehyde, an amine, and an isocyanoacetamide. acs.org This procedure is considered the first multicomponent synthesis of 2,4,5-trisubstituted oxazoles and is suitable for combinatorial synthesis due to the variety of inputs that can be used. acs.org Another MCR allows for the synthesis of 5-methoxyoxazoles from aldehydes, amines, and methyl α-isocyanoacetates in a one-pot process under mild conditions. thieme-connect.com These methods provide rapid access to complex heterocyclic structures from simple, readily available starting materials. acs.orgthieme-connect.com
Chemical Reactivity and Transformation of 2 Chloro 5 Ethyl 1,3 Oxazole
Reactivity of the Chloro Substituent
The chlorine atom at the C2 position is the most reactive site for nucleophilic attack due to the electron-deficient nature of this position in the oxazole (B20620) ring.
Nucleophilic Substitution Reactions
The halogen atom at the C2 position of the oxazole ring is readily displaced by nucleophiles. pharmaguideline.com This reactivity is attributed to the C2 position being the most electron-deficient in the oxazole ring, a fact that facilitates nucleophilic attack. pharmaguideline.com Generally, nucleophilic substitution reactions are uncommon for the oxazole ring itself, but the presence of a good leaving group like chlorine at the C2 position makes this transformation favorable. pharmaguideline.comsemanticscholar.org The order of reactivity for halogen substitution on the oxazole ring is C2 >> C4 > C5. semanticscholar.org
Reactions with N-, O-, and S-Nucleophiles
The chloro substituent at the C2 position of 2-chloro-5-ethyl-1,3-oxazole can be readily displaced by a variety of nitrogen, oxygen, and sulfur-based nucleophiles. This reactivity allows for the synthesis of a diverse range of substituted oxazoles.
Nitrogen Nucleophiles: Primary and secondary amines, as well as ammonia, can react with 2-chlorooxazoles to form the corresponding 2-aminooxazole derivatives. pharmaguideline.com For instance, the reaction with amines provides a straightforward route to 2-amino-5-ethyl-1,3-oxazoles.
Oxygen Nucleophiles: Alkoxides and hydroxides can displace the chloride to yield 2-alkoxy or 2-hydroxy oxazoles. For example, reaction with sodium methoxide would be expected to produce 2-methoxy-5-ethyl-1,3-oxazole.
Sulfur Nucleophiles: Thiolates can also participate in nucleophilic substitution to afford 2-thioether substituted oxazoles.
The general scheme for these reactions can be summarized in the following table:
| Nucleophile (Nu) | Reagent Example | Product |
| N-Nucleophile | Ammonia (NH₃), Amines (RNH₂, R₂NH) | 2-Amino-5-ethyl-1,3-oxazole |
| O-Nucleophile | Sodium Methoxide (NaOCH₃) | 2-Methoxy-5-ethyl-1,3-oxazole |
| S-Nucleophile | Sodium Thiolate (NaSR) | 2-(Alkylthio)-5-ethyl-1,3-oxazole |
Reactivity of the Oxazole Ring System
While the C2 position is the primary site for nucleophilic attack, the oxazole ring itself can undergo other transformations, including electrophilic substitution, metalation, and cycloaddition reactions.
Metalation Reactions and Subsequent Functionalization
Metalation of oxazoles, typically using strong bases like organolithium reagents, is a powerful method for their functionalization. firsthope.co.in The most acidic proton on the oxazole ring is at the C2 position. pharmaguideline.comtandfonline.com However, in this compound, the C2 position is already substituted. Therefore, deprotonation would likely occur at the C4 position, the next most acidic site, or potentially at the ethyl group.
Subsequent reaction of the resulting organometallic intermediate with various electrophiles allows for the introduction of a wide range of functional groups. acs.orgnih.gov For example, quenching with an aldehyde or ketone would introduce a hydroxylalkyl group.
| Metalating Agent | Site of Metalation (Predicted) | Electrophile | Functionalized Product |
| n-Butyllithium | C4 | Carbon Dioxide (CO₂) | This compound-4-carboxylic acid |
| n-Butyllithium | C4 | Benzaldehyde (PhCHO) | (2-Chloro-5-ethyl-1,3-oxazol-4-yl)(phenyl)methanol |
It is important to note that 2-lithio-oxazoles can be unstable and may undergo ring-opening to form isocyanides. pharmaguideline.com
Cycloaddition Chemistry of Oxazoles (e.g., Diels-Alder)
Oxazoles can participate as dienes in Diels-Alder reactions with various dienophiles, leading to the formation of pyridine (B92270) or furan (B31954) derivatives after subsequent transformations. pharmaguideline.comwikipedia.org The reactivity of the oxazole in these [4+2] cycloadditions is enhanced by the presence of electron-donating substituents on the oxazole ring. pharmaguideline.com Conversely, the reaction is facilitated by electron-withdrawing groups on the dienophile.
The ethyl group at the C5 position of this compound would provide some electron-donating character, potentially enabling it to react with strong dienophiles. The cycloaddition would involve the C4 and C5 positions of the oxazole ring acting as the diene.
| Dienophile | Expected Initial Adduct | Final Product (after rearrangement/elimination) |
| Maleic Anhydride (B1165640) | Bicyclic adduct | Substituted pyridine derivative |
| Diethyl Acetylenedicarboxylate | Bicyclic adduct | Substituted furan derivative |
The intramolecular version of the oxazole Diels-Alder reaction (IMDAO) has proven to be a particularly powerful tool in the synthesis of complex natural products. thieme-connect.com
Transformations to Other Heterocyclic Systems
The 1,3-oxazole ring is a versatile building block that can be converted into other five- and six-membered heterocyclic systems through various reaction pathways. researchgate.net These transformations often involve ring-opening followed by recyclization, leveraging the inherent reactivity of the oxazole core.
While ring expansion reactions of 2-chloro-1,3-oxazoles are not extensively documented, the chemistry of the isomeric 2H-azirines is closely related and provides insight into potential rearrangement pathways. The isomerization of isoxazoles to 2H-azirines is a key method for preparing 2H-azirine-2-carboxylic acid derivatives. nih.gov Specifically, 5-chloroisoxazoles can undergo catalytic isomerization to generate reactive 2H-azirine-2-carbonyl chlorides. nih.govnih.gov These azirine intermediates are valuable synthetic building blocks. researchgate.net
For instance, Fe(II)-catalyzed isomerization of 5-chloroisoxazoles produces 2H-azirine-2-carbonyl chlorides, which can be subsequently reacted with various nucleophiles. nih.gov This transformation highlights a pathway where a five-membered heterocycle (isoxazole) rearranges to a three-membered ring (azirine). Conversely, base-induced transformations of 2-acyl-2H-azirines can lead to the formation of oxazoles, indicating the reversibility and synthetic utility of this relationship. researchgate.net Such rearrangements underscore the potential for this compound to participate in complex transformations, possibly involving azirine-like intermediates under specific catalytic conditions.
The transformation of the 1,3-oxazole ring into other five-membered heterocycles like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles is a synthetically valuable strategy. This process typically involves a nucleophilic substitution at the C2 position of the oxazole, followed by an intramolecular cyclization and rearrangement cascade.
1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazoles often proceeds from acid hydrazides. nih.gov For this compound, a plausible route involves reaction with a hydrazine derivative to form a 2-hydrazinyl-1,3-oxazole intermediate. This intermediate, upon reaction with a suitable one-carbon source (like an orthoformate) or via oxidative cyclization, can be converted to the corresponding 1,3,4-oxadiazole. Common methods for the cyclization of diacylhydrazines to form the 1,3,4-oxadiazole ring utilize dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.gov
1,3,4-Thiadiazoles: The conversion to 1,3,4-thiadiazoles can be achieved through a similar strategy. Accessible 2-aryl(methyl)-4-cyano-5-hydrazino-1,3-oxazoles have been shown to react with aryl isothiocyanates, leading to products that undergo recyclization to form 1,3,4-thiadiazole derivatives. researchgate.net This suggests that this compound could first be converted to a 2-hydrazinyl derivative, which would then react with a source of carbon and sulfur (e.g., carbon disulfide or an isothiocyanate) to facilitate the ring transformation. sbq.org.br
1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from an oxazole precursor would also likely proceed via a 2-hydrazinyl intermediate. The condensation of acid hydrazides with reagents like phenyl isothiocyanate affords a thiosemicarbazide, which can be cyclized in an alkaline medium to yield 1,2,4-triazoles. nih.gov A rapid, base-mediated synthesis of 1,2,4-triazoles has also been developed using the annulation of nitriles with hydrazines. rsc.org
The general pathway for these transformations is outlined in the table below.
| Target Heterocycle | Proposed Intermediate from this compound | Key Reagents for Recyclization |
| 1,3,4-Oxadiazole | 2-Hydrazinyl-5-ethyl-1,3-oxazole | Acid chlorides, Phosphorus oxychloride nih.gov |
| 1,3,4-Thiadiazole | 2-Hydrazinyl-5-ethyl-1,3-oxazole | Carbon disulfide, Isothiocyanates researchgate.netsbq.org.br |
| 1,2,4-Triazole | N-substituted 2-hydrazinyl-5-ethyl-1,3-oxazole | Nitriles, Isothiocyanates followed by cyclization nih.govrsc.org |
The oxazolo[5,4-d]pyrimidine system is structurally similar to purine bases, making it a significant scaffold in medicinal chemistry. nih.govnih.gov The synthesis of this fused ring system can be achieved by constructing the pyrimidine ring onto a pre-existing, appropriately functionalized oxazole. nih.gov
Starting from this compound, a synthetic route would first involve the introduction of an amine group at the C5 position and a cyano or carboxamide group at the C4 position, followed by conversion of the 2-chloro group to an amino group. For example, the synthesis of 7-aminooxazolo[5,4-d]pyrimidines has been described starting from a 5-amino-oxazole-4-carbonitrile derivative. nih.gov This precursor undergoes reaction with triethyl orthoformate to form an intermediate imidoester, which is then cyclized with an amine to form the fused pyrimidine ring. nih.gov This general strategy highlights a pathway where this compound could serve as a starting material for more complex, biologically relevant fused heterocycles. biointerfaceresearch.com
Coupling Reactions and Cross-Coupling Methodologies
Cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro-substituent at the C2 position of this compound makes it an ideal substrate for such transformations. nih.govnih.gov
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. This methodology is well-suited for the functionalization of halo-heterocycles. While specific examples for this compound are not prevalent, the reactivity of other 2-halo-oxazoles demonstrates the feasibility of this approach. researchgate.net
The reaction allows for the introduction of various aryl or heteroaryl groups at the C2 position, thereby creating the 5-ethyl-1,3-oxazol-2-yl moiety as part of a larger molecular structure. The reaction of 2,4-dihalooxazoles has been shown to proceed with high regioselectivity, indicating that selective coupling at the C2 position of this compound is achievable. researchgate.net
The table below summarizes representative conditions for Suzuki-Miyaura coupling on related halo-heterocyclic systems, which are applicable to this compound.
| Heterocyclic Halide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield |
| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Moderate to Good |
| 4- and 5-Halo-1,2,3-triazoles | Arylboronic acid | Pd-NHC complex | K₃PO₄ | Water | Good to Excellent rsc.org |
| 2-Bromo-oxazoles | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | High |
Beyond the Suzuki-Miyaura reaction, a wide array of cross-coupling methodologies can be employed to form C-C and C-heteroatom bonds using this compound as the electrophilic partner. researchgate.netresearchgate.net
Carbon-Carbon Bond Formation: Other palladium-catalyzed reactions such as Stille (using organotin reagents), Sonogashira (using terminal alkynes), and Heck (using alkenes) couplings are viable methods for introducing diverse carbon-based substituents at the C2 position. The functionalization of 4- or 5-halogenated 2-butylthiooxazoles via Suzuki–Miyaura, Sonogashira, and Stille cross-coupling reactions has been successfully demonstrated. researchgate.net
Carbon-Heteroatom Bond Formation: The formation of C-N, C-O, and C-S bonds is crucial for synthesizing many biologically active molecules. Palladium-catalyzed Buchwald-Hartwig amination is a premier method for C-N bond formation, enabling the reaction of this compound with a wide range of primary and secondary amines. acs.org Similarly, the Ullmann condensation, a copper-catalyzed reaction, can be used to form C-O and C-N bonds, providing access to 2-aryloxy and 2-amino-oxazole derivatives. mdpi.com These reactions significantly expand the synthetic utility of the this compound scaffold.
Spectroscopic and Structural Elucidation Techniques for 2 Chloro 5 Ethyl 1,3 Oxazole Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the molecular structure of 2-chloro-5-ethyl-1,3-oxazole derivatives. The primary techniques employed are Fourier Transform Infrared (FT-IR) Spectroscopy and, for more detailed conformational studies, Matrix Isolation Infrared Spectroscopy.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups and vibrational modes. For this compound, the FT-IR spectrum is expected to exhibit characteristic bands for the oxazole (B20620) ring, the C-Cl bond, and the ethyl substituent.
The oxazole ring itself gives rise to several characteristic vibrations. The C=N stretching vibration typically appears in the region of 1680-1620 cm⁻¹. The C=C stretching vibration is usually found around 1580-1450 cm⁻¹. The ring C-O-C stretching vibrations are expected to produce strong bands in the 1250-1020 cm⁻¹ region. The presence of a chlorine atom at the 2-position will influence the electronic distribution within the ring and can cause shifts in these characteristic frequencies. The C-Cl stretching vibration itself is expected in the 850-550 cm⁻¹ range, though it can sometimes be weak or coupled with other vibrations.
The ethyl group at the 5-position will show characteristic absorptions for C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are anticipated in the 2975-2850 cm⁻¹ region. The bending vibrations of the methyl and methylene (B1212753) groups will appear in the 1470-1370 cm⁻¹ range.
A representative table of expected FT-IR absorption bands for this compound is provided below, based on data from related oxazole derivatives.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Ethyl Group (C-H) | Asymmetric/Symmetric Stretch | 2975 - 2850 |
| Oxazole Ring (C=N) | Stretch | 1680 - 1620 |
| Oxazole Ring (C=C) | Stretch | 1580 - 1450 |
| Ethyl Group (C-H) | Bending | 1470 - 1370 |
| Oxazole Ring (C-O-C) | Asymmetric/Symmetric Stretch | 1250 - 1020 |
| C-Cl | Stretch | 850 - 550 |
This table provides generalized expected ranges and the exact positions can vary based on the specific molecular environment and experimental conditions.
Matrix isolation infrared spectroscopy is a high-resolution technique used to study the vibrational spectra of individual molecules, free from intermolecular interactions. In this method, the compound of interest is vaporized and then co-deposited with a large excess of an inert gas (such as argon or nitrogen) onto a cryogenic surface. This traps the individual molecules in a solid, inert matrix, allowing for the study of their intrinsic properties, including different conformations. uc.pt
For molecules with flexible substituents, such as the ethyl group in this compound, different rotational isomers (conformers) may exist. These conformers, which differ in the spatial arrangement of the ethyl group relative to the oxazole ring, can have distinct vibrational spectra. Matrix isolation IR spectroscopy is particularly well-suited to resolve the small spectral differences between these conformers, which are often obscured in conventional solution or solid-phase spectra. nih.gov By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), the specific conformers present in the gas phase can be identified and their relative energies estimated. nih.gov For instance, studies on other heterocyclic compounds have successfully used this technique to identify and characterize different conformers based on the orientation of their substituents. uc.pt
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the single proton on the oxazole ring.
The proton at the 4-position of the oxazole ring (H-4) is expected to appear as a singlet in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The exact chemical shift will be influenced by the electron-withdrawing effect of the adjacent nitrogen atom and the chlorine at C-2.
The ethyl group at the 5-position will give rise to two signals: a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene quartet will typically appear downfield from the methyl triplet due to the proximity of the oxazole ring. The expected chemical shift for the methylene protons is in the range of δ 2.5-3.0 ppm, while the methyl protons are expected around δ 1.2-1.5 ppm. The coupling between the methylene and methyl protons will result in the characteristic quartet and triplet splitting patterns, with a coupling constant (J-value) of approximately 7 Hz.
| Proton(s) | Multiplicity | Expected Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Oxazole H-4 | Singlet | 7.0 - 8.5 | N/A |
| Ethyl -CH₂- | Quartet | 2.5 - 3.0 | ~7 |
| Ethyl -CH₃- | Triplet | 1.2 - 1.5 | ~7 |
This table provides generalized expected ranges and the exact chemical shifts and coupling constants can vary based on the solvent and other experimental conditions.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, five distinct signals are expected, corresponding to the three carbon atoms of the oxazole ring and the two carbon atoms of the ethyl substituent.
The carbon atoms of the oxazole ring are expected to resonate in the downfield region of the spectrum. The C-2 carbon, bonded to both the electronegative nitrogen and chlorine atoms, is expected to be the most downfield, likely in the range of δ 150-160 ppm. The C-5 carbon, attached to the ethyl group, is also expected to be significantly downfield, while the C-4 carbon will likely appear at a more upfield position compared to the other ring carbons.
The two carbons of the ethyl group will appear in the upfield region of the spectrum. The methylene carbon (-CH₂-) will be downfield relative to the methyl carbon (-CH₃) due to its direct attachment to the oxazole ring.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Oxazole C-2 | 150 - 160 |
| Oxazole C-5 | 145 - 155 |
| Oxazole C-4 | 120 - 130 |
| Ethyl -CH₂- | 20 - 30 |
| Ethyl -CH₃- | 10 - 15 |
This table provides generalized expected ranges and the exact chemical shifts can vary based on the solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule, especially for complex structures.
COSY (Correlation Spectroscopy) is a homonuclear correlation experiment that shows correlations between coupled protons. In the COSY spectrum of this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. ipb.pt
HETCOR (Heteronuclear Correlation) , which includes techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), shows correlations between protons and directly attached (HSQC) or more distant (HMBC) carbons.
HSQC would show a correlation between the H-4 proton and the C-4 carbon. It would also show a correlation between the methylene protons and the methylene carbon of the ethyl group, and between the methyl protons and the methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons, typically at 70 eV. This process leads to the formation of a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification.
A plausible fragmentation pattern for this compound under EI-MS is detailed in the table below.
| Ion | m/z (Predicted) | Description |
| [C₅H₆ClNO]⁺ | 131.01 | Molecular Ion |
| [C₅H₆NO]⁺ | 96.04 | Loss of Chlorine |
| [C₄H₃NO]⁺ | 81.02 | Loss of Ethyl Group |
| [C₃H₃N]⁺ | 53.03 | Ring Fragmentation |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.
The following table presents the predicted ESI-MS adducts for a compound with the molecular formula C₆H₈ClNO. uni.lu
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 146.03671 |
| [M+Na]⁺ | 168.01865 |
| [M+NH₄]⁺ | 163.06325 |
| [M+K]⁺ | 183.99259 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule by distinguishing between ions with very similar nominal masses. HRMS is crucial for confirming the identity of new compounds and for providing unambiguous molecular formulas.
In the case of this compound, HRMS would be used to confirm its elemental composition of C₅H₆ClNO. For instance, ESI-HRMS analysis of related oxazole derivatives has been successfully used to determine their precise molecular formulas. mdpi.com The high accuracy of HRMS is also invaluable in metabolomics and environmental analysis for identifying unknown compounds in complex mixtures. lcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is widely used to determine the purity of a sample and to identify its components. The liquid chromatograph separates the components of a mixture based on their physicochemical properties, and the mass spectrometer then provides mass information for each separated component.
For this compound, an LC-MS method would be developed to assess its purity by separating it from any starting materials, byproducts, or degradation products. The mass spectrometer would confirm the identity of the main peak as the target compound by its mass-to-charge ratio. This technique is also instrumental in monitoring the progress of chemical reactions and in quality control of the final product. The use of LC-MS is a standard for the analysis of a wide array of organic molecules, including complex natural product extracts. mdpi.comlcms.cz
Electronic Spectroscopy
Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, leading to transitions between electronic energy levels. The resulting spectrum provides information about the electronic structure and chromophores within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the oxazole ring system. The oxazole ring itself is a chromophore, and the presence of the chloro and ethyl substituents will influence the position and intensity of the absorption maxima. Generally, oxazole derivatives exhibit absorption in the UV region. For comparison, ethyl 2-chloro-1,3-oxazole-5-carboxylate, a related compound, is a known substance with documented properties. nih.govsigmaaldrich.com The electronic transitions in these systems are typically π → π* and n → π* transitions associated with the conjugated system of the oxazole ring.
Solvatochromism Studies
Solvatochromism refers to the change in the color of a chemical substance, or more accurately, a shift in its ultraviolet-visible (UV-Vis) absorption or emission spectra, when the polarity of the solvent in which it is dissolved is altered. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. The interaction between the solute and solvent molecules can lead to a stabilization or destabilization of these electronic states, resulting in a bathochromic (red) or hypsochromic (blue) shift in the spectral bands.
For oxazole derivatives, solvatochromic studies provide valuable insights into their electronic structure and the nature of their intermolecular interactions with the solvent. researchgate.netchimicatechnoacta.ru While specific solvatochromic data for this compound is not extensively documented in publicly available literature, the principles can be understood from studies on related heterocyclic compounds. researchgate.netnih.gov For instance, in a study on 2-chloro-3-ethylamino-1,4-naphthoquinone, the absorption spectra were recorded in various solvents of differing polarities. researchgate.netnih.gov The observed spectral shifts are typically analyzed using models such as the Lippert-Mataga and Reichardt's ET(30) scale to correlate the spectral shifts with solvent polarity parameters like the dielectric constant and refractive index. researchgate.net
A bathochromic shift with increasing solvent polarity generally indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. Conversely, a hypsochromic shift suggests that the ground state is more polar. Such studies are instrumental in understanding the charge distribution within the molecule in its ground and excited states.
X-ray Crystallography
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
A hypothetical single-crystal X-ray diffraction analysis of this compound would be expected to confirm the planar structure of the oxazole ring and determine the precise bond lengths and angles, such as the C-Cl, C-N, C-O, and C-C bonds within the molecule.
Table 1: Representative Crystal Data for a Related Heterocyclic Compound
| Parameter | Value |
| Compound | 2-Chloro-5-chloromethyl-1,3-thiazole nih.govresearchgate.net |
| Formula | C₄H₃Cl₂NS |
| Molecular Weight | 168.03 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.2430 (8) |
| b (Å) | 17.151 (3) |
| c (Å) | 9.1640 (18) |
| β (°) | 96.82 (3) |
| Volume (ų) | 662.2 (2) |
This table presents data for a related thiazole (B1198619) derivative to illustrate the type of information obtained from a single-crystal X-ray diffraction study.
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
The packing of molecules in a crystal is governed by various intermolecular interactions, including hydrogen bonds and π-π stacking. nih.gov Understanding these interactions is crucial as they influence the physical properties of the solid, such as melting point and solubility.
In the context of oxazole derivatives, the presence of aromatic rings and heteroatoms allows for a range of intermolecular interactions. nih.gov While this compound itself does not possess strong hydrogen bond donors, in derivatives containing suitable functional groups (e.g., amides), hydrogen bonding can play a significant role in the crystal packing. researchgate.net
π-π stacking interactions between the aromatic oxazole rings of adjacent molecules are also expected to be a key feature in the crystal lattice of this compound and its derivatives. The analysis of the crystal structure of related compounds often reveals such interactions, where the distance between the centroids of the aromatic rings is a key parameter. nih.gov For instance, in the crystal structure of 2-chloro-5-chloromethyl-1,3-thiazole, no classical hydrogen bonds were observed, indicating that other forces govern the crystal packing. nih.govresearchgate.net The study of intermolecular interactions helps in understanding molecular recognition and can be crucial in the design of new materials with specific properties. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the expected molecular formula. This comparison serves as a crucial verification of the compound's elemental composition and purity.
For a newly synthesized batch of this compound (C₅H₆ClNO), elemental analysis would be performed to confirm its composition. The theoretical elemental composition is calculated as follows:
Table 2: Theoretical Elemental Composition of this compound
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.01 | 5 | 60.05 | 45.64% |
| Hydrogen (H) | 1.008 | 6 | 6.048 | 4.60% |
| Chlorine (Cl) | 35.45 | 1 | 35.45 | 26.95% |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 10.65% |
| Oxygen (O) | 16.00 | 1 | 16.00 | 12.16% |
| Total | 131.558 | 100.00% |
An experimental result that closely matches these theoretical percentages provides strong evidence for the correct synthesis of the target compound. This technique is routinely reported in the characterization of new organic molecules. mdpi.com
Chromatographic Purity Assessment
Chromatographic techniques are essential for assessing the purity of a chemical compound by separating it from any impurities or byproducts.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and powerful analytical technique for the separation and quantification of components in a mixture. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.
The purity of this compound can be determined by injecting a solution of the compound into an RP-HPLC system. The components of the sample are separated based on their relative hydrophobicity. More hydrophobic compounds interact more strongly with the nonpolar stationary phase and thus elute later than less hydrophobic compounds. A pure compound will ideally show a single, sharp peak in the chromatogram at a characteristic retention time under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and detection wavelength). The presence of other peaks would indicate the presence of impurities.
The area of the peak corresponding to this compound can be used to quantify its purity, often expressed as a percentage of the total peak area in the chromatogram. This method is a standard quality control procedure in synthetic chemistry. researchgate.net
Theoretical and Computational Chemistry Studies on 2 Chloro 5 Ethyl 1,3 Oxazole
Molecular Modeling and Simulation
Intermolecular Interaction Analysis (e.g., C-H...O hydrogen bonds, π-π stacking)
The nature and strength of intermolecular interactions are fundamental to understanding the condensed-phase behavior of molecular solids, influencing properties such as packing, melting point, and solubility. For 2-chloro-5-ethyl-1,3-oxazole, a variety of non-covalent interactions are anticipated, primarily weak hydrogen bonds and potentially π-π stacking.
Computational techniques like Hirshfeld surface analysis are instrumental in quantifying these interactions. In similar heterocyclic systems, studies have revealed the significant contributions of various contacts. For instance, in a related chlorinated heterocyclic compound, the primary intermolecular contacts were identified as H···H, H···Cl, and H···O interactions. iucr.org It is plausible that this compound would exhibit a similar interaction profile.
The presence of the ethyl group provides C-H donors, while the oxygen and nitrogen atoms of the oxazole (B20620) ring, along with the chlorine atom, can act as hydrogen bond acceptors. This allows for the formation of a network of weak C-H···O, C-H···N, and C-H···Cl hydrogen bonds. The oxazole ring itself, being an aromatic heterocycle, can participate in π-π stacking interactions, which are common in the crystal structures of planar aromatic molecules. researchgate.net Studies on other oxazole derivatives have indeed confirmed the presence of π-π stacking, contributing to the stability of their crystal lattices. researchgate.netsemanticscholar.org
To illustrate the likely distribution of these interactions, a hypothetical breakdown based on analyses of similar molecules is presented in the table below.
Table 1: Predicted Intermolecular Contact Contributions for this compound
| Intermolecular Contact | Predicted Contribution (%) |
|---|---|
| H···H | 30 - 40 % |
| C-H···O/O···H | 15 - 25 % |
| C-H···Cl/Cl···H | 10 - 20 % |
| C-H···N/N···H | 5 - 10 % |
| π-π stacking | 3 - 8 % |
| Other | < 5% |
Note: This table is a projection based on computational studies of analogous heterocyclic compounds and is intended for illustrative purposes.
Structure-Reactivity Relationship Prediction
The electronic structure of a molecule is intrinsically linked to its reactivity. Computational methods, particularly Density Functional Theory (DFT), provide powerful tools to probe this relationship. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are crucial in predicting chemical reactivity. irjweb.com
Molecular Electrostatic Potential (MEP) maps are another valuable tool for predicting reactivity. These maps illustrate the charge distribution on the molecule's surface, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). In substituted oxazoles, the region around the oxygen and nitrogen atoms typically exhibits a negative potential, making them likely sites for interaction with electrophiles. semanticscholar.org Conversely, the hydrogen atoms of the ethyl group and the region around the chlorine atom may show a more positive potential.
A hypothetical representation of key reactivity descriptors for this compound, inferred from studies on similar compounds, is provided below.
Table 2: Predicted Quantum Chemical Reactivity Descriptors for this compound
| Descriptor | Predicted Value/Characteristic | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Moderately low | Moderate electron-donating ability |
| LUMO Energy | Low | Good electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Moderate | Balanced reactivity and stability |
| MEP Negative Region | Around N and O atoms of the oxazole ring | Sites for electrophilic attack |
| MEP Positive Region | Around H atoms of the ethyl group and Cl atom | Sites for nucleophilic interaction |
Note: These values are qualitative predictions based on general principles of computational chemistry and data from related substituted oxazoles.
The interplay of the electronic effects of the chloro and ethyl substituents on the oxazole ring will ultimately define its specific reactivity profile. uoa.gr
Applications in Advanced Materials and Organic Synthesis
Role as a Versatile Synthetic Building Block
The unique structural features of 2-chloro-5-ethyl-1,3-oxazole, particularly the reactive chlorine atom at the 2-position, render it a highly useful building block in organic synthesis. This reactivity allows for the facile introduction of the oxazole (B20620) core into larger, more complex molecular frameworks.
Precursor for Complex Heterocyclic Architectures
The oxazole ring is a fundamental structural unit found in numerous biologically active compounds and natural products. nih.gov The reactivity of the chlorine atom in this compound allows for its displacement by various nucleophiles, enabling the construction of more intricate heterocyclic systems. researchgate.net This versatility has led to its use in the synthesis of complex molecules, including those with potential applications in medicinal chemistry. nih.gov
The van Leusen oxazole synthesis is a notable method for forming the oxazole ring, and subsequent modifications of the resulting oxazole can lead to a diverse array of complex structures. nih.gov For instance, the chlorine atom in 2-chloro-substituted oxazoles can be targeted in cross-coupling reactions to build larger, multi-ring systems. organic-chemistry.org This approach is instrumental in creating novel molecular architectures with tailored electronic and photophysical properties.
Intermediate in Multi-Step Organic Syntheses
Beyond its direct incorporation into complex heterocycles, this compound serves as a crucial intermediate in multi-step synthetic sequences. The oxazole moiety itself can be a stable scaffold upon which further chemical transformations are performed. The synthesis of various 2,4,5-trisubstituted oxazoles often proceeds through intermediates where one of the substituents is a reactive handle, such as a chlorine atom, allowing for sequential and controlled modifications. researchgate.net
The reactivity of the chlorine atom can be harnessed to introduce a wide range of functional groups, thereby expanding the molecular diversity achievable from this starting material. researchgate.net This step-wise approach is fundamental in the total synthesis of natural products and the development of new pharmaceutical agents where precise control over the molecular structure is paramount.
Applications in Material Science
The oxazole motif, the core structure of this compound, is a key component in a variety of advanced materials due to its favorable electronic and photophysical properties.
Development of Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices (General Oxazole Motif)
Oxazole derivatives are of significant interest in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). researchgate.netyoutube.com These compounds can function as electron-transporting materials or as fluorescent emitters, which are crucial components of OLED devices. nih.govrsc.org The incorporation of oxazole rings into the molecular structure of organic semiconductors can enhance charge balance and lead to high-efficiency light emission. nih.gov
For instance, molecules incorporating oxazole side groups have demonstrated the ability to maintain charge balance even at high current densities, contributing to improved device performance. nih.gov The synthesis of complex molecules containing the oxazole moiety through methods like cross-coupling reactions has been a key strategy in developing new materials for OLEDs. rsc.org The inherent fluorescence of many oxazole derivatives makes them suitable candidates for creating deep-blue emitters, a critical component for full-color displays. nih.gov The tunability of the electronic properties of oxazole-containing molecules through synthetic modifications allows for the development of materials with specific characteristics for various optoelectronic applications. ibm.comresearchgate.net
Use in Dyes and Pigments (General Oxazole Motif)
The extended π-conjugation and inherent fluorescence of many oxazole derivatives make them suitable for use as dyes and pigments. nih.govglobalresearchonline.net Azo dyes, which are a major class of synthetic colorants, can incorporate heterocyclic rings like oxazole to modify their color and properties. nih.govwikipedia.orgmdpi.com The oxazole ring can act as an electron-donating or -accepting group, which influences the intramolecular charge transfer and, consequently, the color of the dye. nih.gov
The synthesis of novel oxazole-based dyes has been explored for various applications, with some compounds exhibiting a wide spectrum of colors. globalresearchonline.net These dyes can be used in textiles, plastics, and other materials to impart vibrant and stable colors. wikipedia.org The specific substitution pattern on the oxazole ring plays a crucial role in determining the final color and performance of the dye.
Fluorescent Whitening Agents and Lubricants (General Oxazole Motif)
Fluorescent whitening agents, also known as optical brighteners, are compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum. youtube.com This process results in a whiter appearance of materials. Oxazole derivatives, due to their fluorescent properties, have been investigated for use as optical brightening agents for organic polymers. google.com
In a different application, certain oxazoline (B21484) derivatives, which are structurally related to oxazoles, have been shown to be effective as additives in lubricants. google.com These compounds can improve the anticorrosion characteristics of lubricating oils. While this application specifically mentions oxazolines, the broader family of oxazole-related compounds has shown utility in industrial fluids.
Future Research Directions for 2 Chloro 5 Ethyl 1,3 Oxazole
Development of Novel and Sustainable Synthetic Routes
While general methods for the synthesis of substituted oxazoles are established, dedicated research into novel and sustainable synthetic routes for 2-chloro-5-ethyl-1,3-oxazole is a critical starting point. organic-chemistry.org Current methodologies for creating similar oxazole (B20620) structures often rely on multi-step processes that may involve harsh reagents or produce significant waste. Future research could focus on the development of one-pot syntheses or catalytic methods that improve efficiency and environmental compatibility. For instance, exploring transition-metal-catalyzed cross-coupling reactions could provide a direct and modular approach to the ethyl group's introduction. Furthermore, the investigation of greener solvents and energy sources, such as microwave or ultrasonic irradiation, could lead to more sustainable manufacturing processes. mdpi.com
A key challenge in the synthesis of chloro-substituted heterocycles is the selective introduction of the chlorine atom. Research into late-stage chlorination of a pre-formed 5-ethyloxazole (B1626438) core could offer a more convergent and flexible synthetic strategy. Methods employing mild chlorinating agents would be of particular interest to avoid unwanted side reactions. google.com
Exploration of Undiscovered Reactivity Patterns
The reactivity of the this compound ring system is ripe for exploration. The chlorine atom at the 2-position is expected to be susceptible to nucleophilic substitution, providing a gateway to a wide array of functionalized derivatives. semanticscholar.org Systematic studies with various nucleophiles (e.g., amines, thiols, alkoxides) would be invaluable for mapping out the substitution chemistry of this scaffold. researchgate.net The outcomes of these reactions could lead to the discovery of novel compounds with potentially interesting biological or material properties.
Advanced Computational Studies for Property Prediction and Mechanism Elucidation
Computational chemistry offers powerful tools for predicting the physicochemical properties and elucidating the reaction mechanisms of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate key molecular descriptors, such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and vibrational frequencies. derpharmachemica.com These calculations can provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions.
Table 1: Computed Properties for Ethyl 2-chloro-1,3-oxazole-5-carboxylate
| Property | Value |
|---|---|
| Molecular Formula | C6H6ClNO3 |
| Molecular Weight | 175.57 g/mol |
| XLogP3-AA | 1.9 |
| Exact Mass | 175.0036207 Da |
Data sourced from PubChem for CID 26369855. nih.gov This data is for a structurally related compound and is provided for illustrative purposes.
Expansion of Applications as a Unique Scaffold in Non-Biological Materials
The oxazole moiety is a component of various functional materials, and this compound represents a unique building block for the creation of novel non-biological materials. The presence of both a reactive chlorine atom and an ethyl group allows for diverse strategies in polymer and materials synthesis.
Future research could explore the incorporation of this oxazole derivative into the backbone or as a pendant group in polymers. This could lead to materials with tailored properties, such as thermal stability, conductivity, or photoluminescence. The chlorine atom provides a convenient handle for post-polymerization modification, allowing for the fine-tuning of material properties. The potential for this scaffold to be used in the development of organic light-emitting diodes (OLEDs), sensors, or as a ligand in catalysis remains an exciting and unexplored area.
Integration with Flow Chemistry and Automated Synthesis Paradigms
The adoption of modern synthesis technologies such as flow chemistry and automated synthesis platforms could significantly accelerate the investigation of this compound and its derivatives. uc.pt Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. researchgate.net The development of a continuous flow process for the synthesis of the parent compound would enable the rapid and efficient production of material for further studies.
Moreover, the integration of automated synthesis platforms would allow for the high-throughput screening of reaction conditions and the rapid generation of a library of derivatives based on the this compound scaffold. This approach would be particularly beneficial for exploring the undiscovered reactivity patterns discussed in section 7.2, as a large number of reactions with different nucleophiles and catalysts could be performed and analyzed in a short period. This would dramatically accelerate the discovery of new compounds and their potential applications.
Q & A
Q. Table 1: Comparison of Synthesis Routes
| Precursor | Cyclization Agent | Solvent | Yield (%) | Key Reference |
|---|---|---|---|---|
| N-Acyl-α-amino ketone | AlCl₃ | Benzene | 65–75 | |
| α-Amino acid derivative | POCl₃ | DCM | 50–60 | |
| Thioamide intermediate | PPA | Toluene | 70–80 |
Advanced: How can regioselectivity challenges in nucleophilic substitution at the 2-chloro position be addressed?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:
- Electronic effects : The electron-withdrawing oxazole ring directs nucleophiles (e.g., amines, thiols) to the 2-chloro position. Use DFT calculations to predict charge distribution .
- Catalytic systems : Pd(PPh₃)₄ with Et₃N enhances coupling reactions (e.g., Suzuki-Miyaura) at the chloro position .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states for SNAr mechanisms .
Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- ¹H/¹³C-NMR : The ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and oxazole protons (δ ~7.0–8.5 ppm) are diagnostic .
- FT-IR : C-Cl stretch at 550–650 cm⁻¹ and C=N/C-O vibrations at 1600–1700 cm⁻¹ .
- LC-ESI-MS/MS : Molecular ion peaks ([M+H]⁺) confirm molecular weight, while fragmentation patterns validate substituents .
Advanced: How can contradictory NMR data for oxazole derivatives be resolved?
Methodological Answer:
Contradictions often arise from dynamic processes (e.g., ring puckering) or solvent effects:
- Variable Temperature (VT) NMR : Identify conformational equilibria by observing signal coalescence at higher temperatures .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
- X-ray crystallography : Use SHELXL for structural validation (e.g., bond angles, torsion angles) .
Q. Table 2: Key NMR Peaks for this compound
| Proton Position | ¹H δ (ppm) | ¹³C δ (ppm) | Multiplicity |
|---|---|---|---|
| C5-Ethyl CH₃ | 1.25–1.40 | 12–14 | Triplet |
| C5-Ethyl CH₂ | 2.60–2.90 | 25–28 | Quartet |
| Oxazole C4-H | 7.80–8.20 | 140–145 | Singlet |
Basic: What in vitro models are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Daphnia magna bioassay : Assess acute toxicity (LC₅₀) via 24-hour exposure; correlates with membrane disruption .
- Enzyme inhibition assays : Target serine hydrolases or kinases using fluorogenic substrates (e.g., AMC-tagged peptides) .
Advanced: How can computational modeling optimize the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking (MOE software) : Screen against protein databases (PDB) to predict binding modes .
- MD simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns) .
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Advanced: What strategies mitigate crystallization challenges for X-ray structure determination?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
